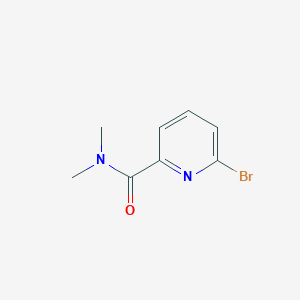

6-Bromo-N,N-dimethylpicolinamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-N,N-dimethylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-11(2)8(12)6-4-3-5-7(9)10-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSGPWDYMOHCFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reactivity Patterns and Reaction Mechanisms of 6 Bromo N,n Dimethylpicolinamide

Precursor Synthesis: 6-Bromopicolinic Acid

The primary precursor for the synthesis of 6-Bromo-N,N-dimethylpicolinamide is 6-bromopicolinic acid. This precursor is commercially available and its synthesis is well-documented. sigmaaldrich.comsvaklifesciences.comcalpaclab.com

Amidation Reaction

The conversion of 6-bromopicolinic acid to this compound involves the formation of an amide bond with dimethylamine (B145610). This can be achieved through several established synthetic routes:

A common and effective method for amide synthesis is the conversion of the carboxylic acid to a more reactive acyl chloride, which then reacts with the amine.

Activation of the Carboxylic Acid: 6-bromopicolinic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), to form 6-bromopicolinoyl chloride. umsl.edu The reaction of picolinic acid with thionyl chloride is a known method to generate the corresponding acid chloride. nih.gov

Reaction with Dimethylamine: The resulting acyl chloride is then reacted with dimethylamine to form the final product, this compound. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Modern synthetic chemistry often employs coupling agents to facilitate the direct formation of amides from carboxylic acids and amines, avoiding the need for an acyl chloride intermediate.

Common coupling agents that could be utilized for this transformation include:

DCC (N,N'-Dicyclohexylcarbodiimide) with an additive like HOBt (Hydroxybenzotriazole).

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). nih.gov

The general procedure would involve dissolving 6-bromopicolinic acid in a suitable aprotic solvent (e.g., DMF, dichloromethane), followed by the addition of the coupling agent, a base, and then dimethylamine.

Research Applications

There is a notable lack of specific research applications documented for 6-Bromo-N,N-dimethylpicolinamide in peer-reviewed scientific literature and patents. However, the structural motifs present in the molecule, namely the bromo-substituted pyridine (B92270) ring and the picolinamide (B142947) core, are found in compounds with various biological activities and applications in materials science.

Picolinamide derivatives, in general, are explored in medicinal chemistry for their potential as therapeutic agents. nih.gov For instance, various substituted picolinamides have been synthesized and evaluated for their inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov The bromine atom on the pyridine ring also serves as a useful synthetic handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the synthesis of more complex molecules. This suggests that this compound could serve as a valuable building block in the synthesis of novel compounds with potential applications in pharmaceuticals or materials science.

Advanced Spectroscopic and Structural Characterization of 6 Bromo N,n Dimethylpicolinamide and Its Derivatives

Q & A

Q. What are common synthetic routes for 6-Bromo-N,N-dimethylpicolinamide?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling using 6-bromo-2-picoline derivatives (e.g., 6-Bromo-2-picoline) as precursors can introduce aryl or alkyl groups . Buchwald-Hartwig amination may also be employed to install the dimethylamide moiety, utilizing palladium catalysts like Pd(OAc)₂ with ligands such as Xantphos . Reaction optimization should focus on solvent selection (e.g., toluene or DMF), temperature (80–120°C), and catalyst loading (1–5 mol%).

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited solubility in water. Stability studies should be conducted under varying pH (2–12) and temperature (25–80°C) using UV-Vis spectroscopy to monitor degradation. Store under inert atmosphere (N₂/Ar) at –20°C to prevent bromine displacement or hydrolysis .

Advanced Research Questions

Q. How does this compound perform in palladium-catalyzed decarboxylative cross-coupling reactions?

The bromine atom acts as a directing group, facilitating regioselective coupling. In decarboxylative reactions with aryl bromides, optimize catalyst systems (e.g., PdCl₂ with phosphine ligands) and reaction time (12–24 hrs) to achieve >80% yield. Monitor intermediates via GC-MS or in situ IR to track decarboxylation kinetics .

Q. What mechanistic insights exist for reactions involving this compound?

Kinetic isotope effect (KIE) studies and DFT calculations reveal that the dimethylamide group stabilizes transition states via electron donation, reducing activation energy. Isotopic labeling (e.g., C) of the picolinamide backbone can elucidate bond-breaking/forming steps in catalytic cycles .

Q. How should researchers address contradictory data in reaction outcomes (e.g., variable yields or byproducts)?

Implement systematic variation of parameters (solvent, temperature, catalyst/ligand ratio) using Design of Experiments (DoE) frameworks. Apply statistical models (e.g., ANOVA) to identify significant factors. Cross-validate results with alternative characterization methods (e.g., MALDI-TOF for byproduct identification) .

Q. What computational modeling approaches are suitable for predicting reactivity or designing derivatives?

Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water, DMSO) can assess conformational stability and solvation effects .

Q. How to design this compound derivatives for targeted applications (e.g., enzyme inhibition)?

Employ structure-activity relationship (SAR) studies by modifying the bromine substituent (e.g., replacing with -CF₃ or -CN) or dimethylamide group. Screen derivatives using high-throughput assays (e.g., fluorescence polarization for binding affinity) and correlate results with computed descriptors (e.g., LogP, polar surface area) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.